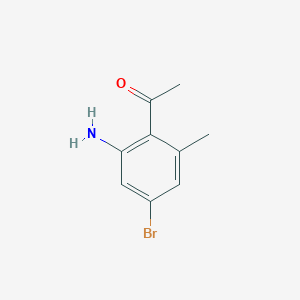![molecular formula C8H6ClN3O B13662021 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a chloro substituent at the 5-position of the benzo[d][1,2,3]triazole ring and an ethanone group at the 6-position. Benzo[d][1,2,3]triazoles are known for their diverse biological activities and are widely used in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1H-benzo[d][1,2,3]triazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or THF.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Oxidation and Reduction Reactions: Carboxylic acids or alcohols derived from the ethanone group.
Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro substituent and ethanone group may play a role in binding to enzymes or receptors, leading to inhibition or activation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d][1,2,3]triazol-1-ylmethanol: Similar structure but with a hydroxymethyl group instead of an ethanone group.
5-Chloro-1H-benzo[d][1,2,3]triazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone: Similar structure but with a bromo substituent instead of a chloro substituent
Uniqueness
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to the presence of both the chloro substituent and the ethanone group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H6ClN3O |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
1-(6-chloro-2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12) |
Clave InChI |
SXCICVZFSJWKCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=NNN=C2C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)




![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)




![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)


